

In-depth Technical Guide: Thermal Neutron Capture Cross Section of Samarium-149

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium-149

Cat. No.: B080668

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal neutron capture cross section of **Samarium-149** (Sm-149), a crucial parameter in nuclear reactor physics and various scientific applications. This document details the quantitative data from various sources, outlines the experimental protocols for its measurement, and visualizes the key processes involved.

Introduction to Samarium-149 and its Neutron Capture Properties

Samarium-149 is a stable isotope of samarium that plays a significant role in nuclear engineering due to its exceptionally large thermal neutron capture cross section. This property makes it a potent neutron poison in nuclear reactors, meaning it readily absorbs thermal neutrons, thereby affecting the reactor's neutron economy and reactivity. The (n,y) reaction with Sm-149 results in the formation of stable Sm-150. Understanding this cross section is paramount for accurate reactor modeling, fuel cycle analysis, and safety assessments.

Quantitative Data for Thermal Neutron Capture Cross Section of Sm-149

The thermal neutron capture cross section of Sm-149 has been extensively studied and evaluated. The values are typically reported for a neutron energy of 0.0253 eV (corresponding

to a neutron velocity of 2200 m/s) and as a Maxwellian-averaged value for a thermal neutron spectrum. Below is a summary of values from prominent evaluated nuclear data libraries and experimental work.

Data Source/Library	Neutron Energy	Cross Section (barns)	Reference
JENDL-4.0	0.0253 eV	40,540	[1]
Maxwellian Average	68,350	[1]	
Mughabghab (2003 Re-evaluation)	0.0253 eV	40,140 \pm 600	[2]
ENDF/B-VIII.0 (via Serpent 2.2.1)	-	Utilized in simulations	[3]

Note: 1 barn = 10^{-28} m²

Experimental Protocols for Cross Section Measurement

The measurement of the thermal neutron capture cross section of Sm-149 is primarily accomplished through three experimental techniques: the time-of-flight method, the pile oscillator method, and the activation method.

Time-of-Flight (TOF) Method

The time-of-flight (TOF) method is a powerful technique for measuring energy-dependent cross sections.

Methodology:

- Pulsed Neutron Source: A pulsed beam of neutrons is generated, typically through spallation or photoneutron reactions in a linear accelerator.
- Neutron Moderation: The high-energy neutrons are passed through a moderator (e.g., water or polyethylene) to produce a continuous spectrum of neutron energies, including the

thermal region.

- Flight Path: The neutrons travel down a long, evacuated flight path. The time it takes for a neutron to travel this known distance is directly related to its kinetic energy.
- Sample Interaction: The neutron beam impinges on a thin, well-characterized Sm-149 sample.
- Gamma-Ray Detection: When a neutron is captured by an Sm-149 nucleus, prompt gamma-rays are emitted. These gamma-rays are detected by scintillators (e.g., NaI(Tl) or BGO) or germanium detectors placed around the sample.
- Data Acquisition: The time difference between the neutron pulse generation (start signal) and the detection of the capture gamma-ray (stop signal) is recorded. This "time-of-flight" determines the energy of the neutron that induced the capture event.
- Cross Section Calculation: The capture cross section is determined by the number of capture events detected at a specific neutron energy, normalized to the neutron fluence and the number of Sm-149 atoms in the sample.

Pile Oscillator Method

The pile oscillator method is an integral measurement technique that determines the absorption cross section by measuring the effect of a sample on the reactivity of a nuclear reactor.

Methodology:

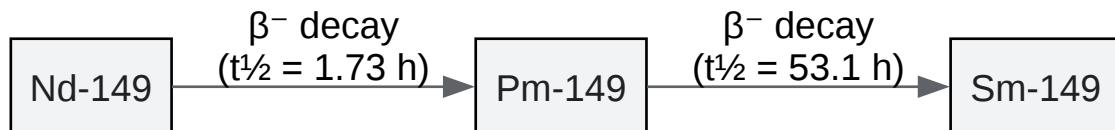
- Sample Oscillation: A small sample of Sm-149 is periodically moved in and out of a high-neutron-flux region within a research reactor core.
- Reactivity Perturbation: The absorption of neutrons by the Sm-149 sample causes a small, periodic change in the reactor's reactivity, which in turn modulates the neutron flux.
- Neutron Flux Monitoring: Highly sensitive neutron detectors (e.g., ^3He or fission chambers) placed near the oscillating sample monitor the resulting fluctuations in the neutron flux.
- Signal Analysis: The detector signal is analyzed to determine the amplitude and phase of the flux oscillation. This is often done using a lock-in amplifier or by Fourier analysis of the

signal.

- Comparison with a Standard: The measured reactivity change is compared to that produced by a standard material with a well-known absorption cross section (e.g., gold or boron).
- Cross Section Determination: The absorption cross section of Sm-149 is then calculated relative to the standard, taking into account the atomic number densities of both samples.[\[3\]](#)
[\[4\]](#)[\[5\]](#)

Activation Method

The activation method is a sensitive technique that determines the capture cross section by measuring the radioactivity of the product nucleus. However, for the Sm-149(n,y)Sm-150 reaction, this method is not directly applicable for thermal cross section measurement because the product, Sm-150, is stable. The activation method is more suitable for reactions where the product nucleus is radioactive. For completeness, a general protocol for activation analysis is described below, as it is a fundamental technique in cross section measurements.[\[6\]](#)[\[7\]](#)[\[8\]](#)

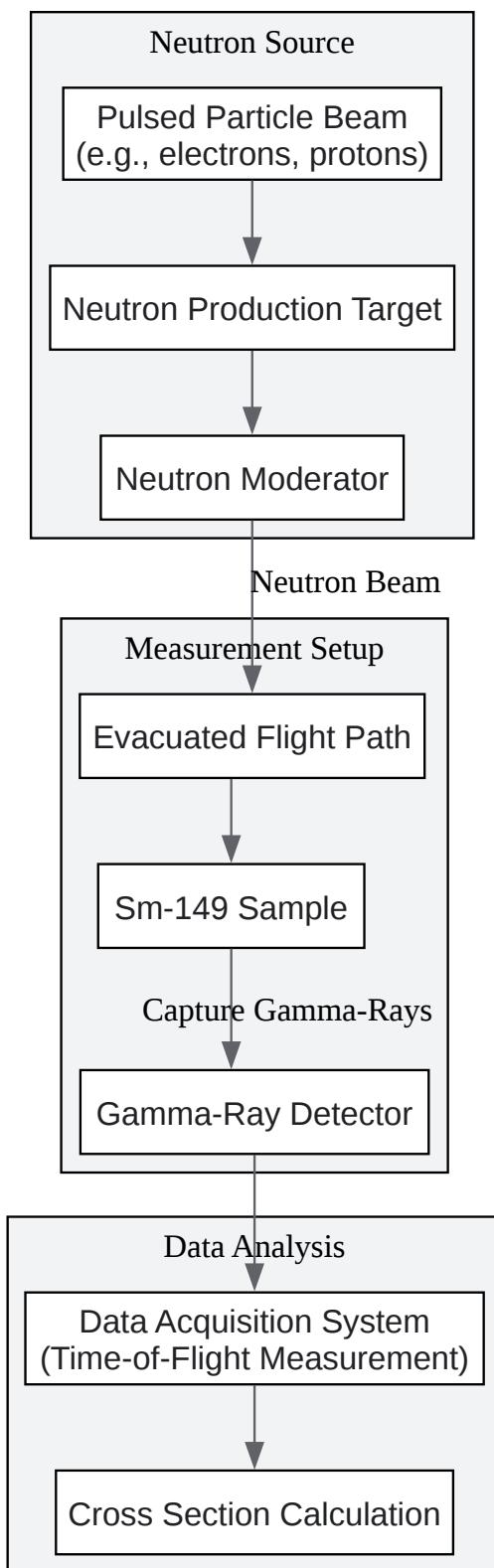

Methodology:

- Sample Irradiation: A known mass of the target material is irradiated in a well-characterized thermal neutron flux for a specific duration.
- Radioactive Product Formation: Neutron capture reactions produce radioactive isotopes.
- Post-Irradiation Cooling: The sample is allowed to "cool" for a period to let short-lived interfering radioisotopes decay.
- Activity Measurement: The characteristic gamma-rays emitted from the decay of the product radioisotope are measured using a high-resolution gamma-ray spectrometer (e.g., an HPGe detector).
- Cross Section Calculation: The capture cross section is calculated from the measured activity, the irradiation time, the decay constant of the product nucleus, the neutron flux, and the number of target atoms.

Visualizations

Production of Samarium-149 in a Nuclear Reactor

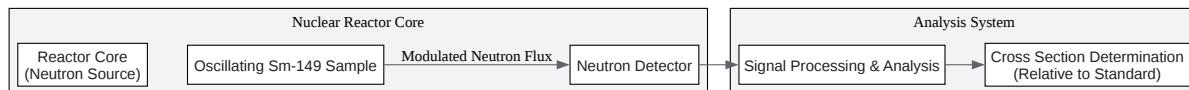
In a nuclear reactor, Sm-149 is not a primary fission product but is formed through the beta decay of Neodymium-149 (Nd-149) and Promethium-149 (Pm-149).



[Click to download full resolution via product page](#)

Production pathway of Sm-149 in a nuclear reactor.

Experimental Workflow for Time-of-Flight Measurement


The following diagram illustrates the general workflow for measuring the neutron capture cross section using the time-of-flight method.

[Click to download full resolution via product page](#)

Generalized workflow for the Time-of-Flight (TOF) method.

Pile Oscillator Experimental Setup

This diagram shows a simplified representation of a pile oscillator experiment for measuring neutron absorption cross sections.

[Click to download full resolution via product page](#)

Simplified diagram of the Pile Oscillator technique.

Conclusion

The thermal neutron capture cross section of **Samarium-149** is a critical parameter with significant implications for nuclear technology. Accurate determination of this value relies on sophisticated experimental techniques, including the time-of-flight, pile oscillator, and activation methods. The data from evaluated nuclear libraries provide a reliable basis for calculations, while ongoing experimental efforts continue to refine our understanding of this important nuclear reaction. This guide has provided a detailed overview of the current knowledge and methodologies related to the thermal neutron capture cross section of Sm-149, serving as a valuable resource for professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]

- 3. epj-conferences.org [epj-conferences.org]
- 4. Development of the pile oscillation method for the determination of integral cross section data at the AKR-2 training and research reactor | EPJ Web of Conferences [\[epj-conferences.org\]](http://epj-conferences.org)
- 5. researchgate.net [researchgate.net]
- 6. kpfu.ru [kpfu.ru]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [In-depth Technical Guide: Thermal Neutron Capture Cross Section of Samarium-149]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080668#thermal-neutron-capture-cross-section-of-sm-149\]](https://www.benchchem.com/product/b080668#thermal-neutron-capture-cross-section-of-sm-149)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com